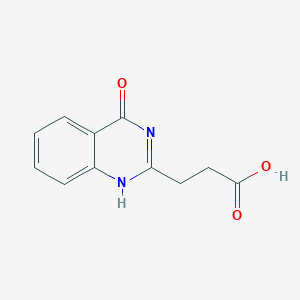

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Vue d'ensemble

Description

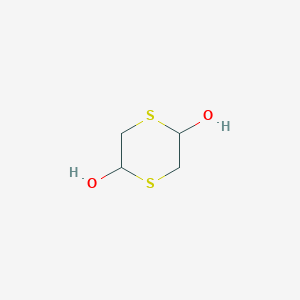

The compound "3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid" is a derivative of quinazoline, which is a bicyclic compound consisting of two fused six-membered aromatic rings. This particular derivative is part of a broader class of compounds that have been studied for their potential biological activities, including analgesic and diuretic properties . The structure of the compound suggests that it may have interesting interactions with biological targets due to the presence of the 4-oxoquinazoline moiety and the propanoic acid group.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been reported using various methods. For instance, anilides of a similar compound were synthesized by the mixed anhydrides method, which is a common technique in peptide synthesis . This method likely involves the formation of an anhydride intermediate from the propanoic acid, which then reacts with an amine to form the anilide. Another paper describes a simple method for preparing a series of related compounds, which could potentially be adapted for the synthesis of "3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid" .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been extensively studied using various spectroscopic techniques. For example, DFT calculations, FT-IR, and FT-Raman spectroscopy have been used to investigate the vibrational spectroscopy of these compounds . These studies provide insights into the electronic distribution and the nature of the bonding within the molecule, which are crucial for understanding the reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid" are not detailed in the provided papers, the related compounds have been shown to exhibit potential inhibitory activity against biological targets such as the BRCA2 complex . This suggests that the compound may also participate in similar biological interactions, which could be explored through molecular docking studies and bioassays.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be inferred from analytical methods such as NMR spectroscopy, LC-MS/MS, UV-, and IR-spectroscopy . These methods are essential for quality control and for determining the purity and stability of the compounds. The tautomeric forms of related compounds have been uniquely solved using 13C NMR-spectroscopy, which is also relevant for understanding

Applications De Recherche Scientifique

Quality Control in Pharmaceutical Ingredients

3-Quinolin-4-one propanoic acids, including derivatives like 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, are prospective scaffolds for creating antimicrobial drugs due to their molecular similarity to fluoroquinolone antibiotics. Analytical methods such as 13C NMR-spectroscopy are crucial for quality control of these active pharmaceutical ingredients. Specific by-products of the synthesis of these compounds have been identified using liquid chromatography-mass spectrometry (LC-MS/MS), and recommendations for the use of UV- and IR-spectroscopy have been proposed to develop quality control methods for these compounds (Zubkov et al., 2016).

Biological Activities and Synthesis

Research on 4-hydroxy-2-quinolones, including compounds similar to 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, has involved the synthesis and comparative analysis of their analgesic and diuretic properties. These studies provide insights into the biological activities of these compounds and their synthetic precursors (Ukrainets et al., 2013).

Antimicrobial and Anticonvulsant Activities

Studies have synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds structurally similar to 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. These compounds have been evaluated for antimicrobial and anticonvulsant activities, demonstrating broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).

Potential Anticancer Activities

Some novel 4-oxo-3,4-dihydroquinazolin-2-yl compounds have shown significant cytotoxic activities against specific cancer cell lines. These studies highlight the potential of these compounds in developing new anticancer therapies (Nguyen et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Compounds with a similar structure have shown promising anti-hiv and antibacterial activities . Therefore, it can be inferred that this compound may also target similar biological entities, such as HIV proteins or bacterial cell components.

Mode of Action

Based on the structural similarity to other quinazolinone derivatives, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or hydrophobic interactions

Biochemical Pathways

Given its potential anti-hiv and antibacterial activities , it can be speculated that this compound may interfere with the replication cycle of HIV or the growth and division of bacteria

Result of Action

Based on its potential anti-hiv and antibacterial activities , it can be speculated that this compound may inhibit the replication of HIV or the growth of bacteria, leading to a decrease in the number of these pathogens in the body.

Propriétés

IUPAC Name |

3-(4-oxo-3H-quinazolin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSISEGNFBAVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312256 | |

| Record name | 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658078 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | |

CAS RN |

5368-37-6 | |

| Record name | 5368-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of conjugating 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid to Bactenecin7-derived peptides?

A: The research paper [] investigates the impact of conjugating 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid to shorter analogues of Bactenecin7. The study demonstrates that this conjugation strategy significantly enhances the antimicrobial activity of the peptides against a panel of pathogens. Specifically, the hydrogenolyzed tetrapeptide conjugates exhibited a 3-4 fold increase in potency compared to standard antimicrobial drugs. [] This highlights the potential of using 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid as a scaffold for developing novel antimicrobial agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

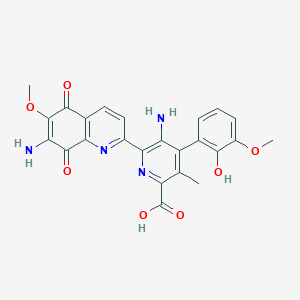

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)